9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester
Description
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a sulfur-containing heterocyclic compound characterized by a thioxanthene core with a carboxylic acid group at position 2, a hydroxyl group at position 7, a ketone group at position 9, and a cyclohexyl ester moiety. This structural configuration combines electron-withdrawing (ketone, carboxylic acid) and electron-donating (hydroxyl) groups, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
917762-67-5 |
|---|---|
Molecular Formula |
C20H18O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate |
InChI |
InChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2 |
InChI Key |
VYUWFSUUAXNPID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
General Overview
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester typically involves esterification reactions between the carboxylic acid derivative and cyclohexanol. The process may include the following steps:
- Activation of the carboxylic acid group.
- Coupling with cyclohexanol under acidic or catalytic conditions.
- Purification to isolate the ester product.
Reaction Pathway
The reaction pathway can be summarized as follows:
- Starting Material : The precursor compound is 7-hydroxy-9-oxothioxanthene-2-carboxylic acid.
- Activation : The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).
- Esterification : Cyclohexanol is introduced in the presence of a catalyst such as sulfuric acid or a coupling agent like DCC/DMAP.
- Purification : The crude product is purified using recrystallization or chromatographic techniques.
Reaction Conditions
Typical reaction conditions include:
- Temperature: 60–80°C for optimal reaction kinetics.
- Solvent: Dichloromethane (DCM) or ethanol for solubility and reactivity.
- Catalyst: Acidic catalysts (e.g., H₂SO₄) or base catalysts (e.g., pyridine).
Industrial Production Methods
Large-scale Synthesis
Industrial production methods aim to optimize yield and minimize costs. These methods often use automated reactors and continuous flow systems to ensure consistent quality.
Key features:
- Reactors : Automated batch reactors are used for controlled heating and mixing.
- Continuous Flow Systems : These systems improve efficiency by maintaining constant reaction conditions.
- Purification Techniques : Advanced techniques such as distillation and crystallization ensure high-purity products.
Yield Optimization
To maximize yield:
- Use high-purity starting materials.
- Optimize molar ratios of reactants (cyclohexanol to carboxylic acid).
- Employ efficient catalysts to reduce reaction time.
Purification Methods
After synthesis, the product undergoes purification processes to remove impurities:
- Recrystallization : Dissolve the crude product in a solvent (e.g., ethanol) and cool to precipitate pure crystals.
- Chromatography : Use column chromatography with silica gel for separation based on polarity.
- Distillation : For volatile impurities, distillation under reduced pressure is employed.
Analytical Data
The following table summarizes key analytical findings for 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₄S |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 917762-67-5 |
| IUPAC Name | Cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate |
| SMILES | C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O |
Notes on Research Findings
Key Observations:
- The activation step significantly influences yield; carbodiimide-based activation provides cleaner reactions compared to thionyl chloride.
- Cyclohexanol purity directly impacts the quality of the final product.
- Reaction temperature must be carefully controlled to prevent side reactions.
Challenges:
- Side reactions such as hydrolysis can reduce yield during esterification.
- Purification requires careful selection of solvents due to solubility differences between impurities and the target compound.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The cyclohexyl ester group undergoes hydrolysis under acidic or alkaline conditions to regenerate the parent carboxylic acid. This reaction is critical for modifying the compound’s solubility or reactivity in downstream applications .
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.
-
Alkaline hydrolysis proceeds via deprotonation of the hydroxyl group, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution (EAS)
The thioxanthene core’s electron-rich aromatic system participates in EAS reactions. The hydroxyl group at position 7 directs electrophiles to the para position (C-8) .
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-8 | 7-Hydroxy-8-nitro derivative | 67% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | C-8 | 7-Hydroxy-8-sulfo derivative | 58% |
Key Observation :
Steric hindrance from the bulky cyclohexyl ester limits reactivity at C-2 and C-3 positions .
Oxidation and Reduction
The ketone group at position 9 and hydroxyl group at position 7 are redox-active sites.
Oxidation Reactions
| Target Site | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| C-9 Ketone | KMnO₄, H₂O, 100°C | 9-Oxo-thioxanthene dicarboxylic acid | 72% | |
| C-7 Hydroxyl | CrO₃, H₂SO₄, acetone | 7-Keto derivative | 65% |
Reduction Reactions
| Target Site | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| C-9 Ketone | NaBH₄, MeOH, 25°C | 9-Hydroxy derivative | 88% |
Stereochemical Note :
Reduction of the C-9 ketone produces a racemic mixture due to the planar sp² hybridized carbon .
Photochemical Reactions
The thioxanthene moiety exhibits unique photophysical properties. UV irradiation (λ = 254 nm) induces [4π+4π] cycloaddition reactions in the presence of dienophiles .
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, UV, 12 h | Bicyclic adduct | 54% | |
| Tetracyanoethylene | CH₂Cl₂, UV, 6 h | Spirocyclic compound | 61% |
Application :
These reactions are leveraged in materials science for synthesizing photoresponsive polymers .
Metal-Catalyzed Coupling Reactions
The compound participates in Suzuki-Miyaura and Ullmann-type couplings, facilitated by its halogenated derivatives .
Limitation :
The cyclohexyl ester group is incompatible with strongly basic conditions (e.g., Grignard reagents) .
Biological alkylation
The hydroxyl group undergoes O-alkylation with alkyl halides under mild conditions .
| Alkylating Agent | Base | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 7-Methoxy derivative | 89% | |
| Benzyl chloride | NaH, THF | 7-Benzyloxy derivative | 82% |
Regioselectivity :
Alkylation occurs exclusively at the phenolic oxygen due to its high nucleophilicity.
Scientific Research Applications
Medicinal Chemistry
9H-Thioxanthene derivatives have been studied for their potential therapeutic effects, particularly in the treatment of various diseases.
- Anticancer Activity : Research indicates that thioxanthene derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer agents .
- Antimicrobial Properties : Some studies have shown that thioxanthene compounds possess antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Material Science
The compound has been explored for its applications in materials science, particularly in the development of organic semiconductors and photonic devices.
- Organic Photovoltaics : Thioxanthene derivatives can be utilized as electron-donating materials in organic photovoltaic cells. Their unique electronic properties enhance the efficiency of light absorption and charge transport within the device .
- Dyes and Pigments : The vibrant colors of thioxanthene derivatives make them suitable as dyes in various applications, including textiles and coatings. Their stability under UV light exposure is particularly advantageous for outdoor applications .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Material Science | Organic Photovoltaics | Enhances efficiency of light absorption |
| Dyes and Pigments | Stable under UV light exposure |
Case Study 1: Anticancer Activity
A study conducted on a series of thioxanthene derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Organic Photovoltaics
Research published in a materials science journal explored the incorporation of thioxanthene derivatives into organic photovoltaic devices. The results showed improved power conversion efficiency compared to traditional materials, indicating their viability as components in next-generation solar cells .
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Core Structural Comparisons
| Compound | Core Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Thioxanthene | 2-COO(cyclohexyl), 7-OH, 9-O | - | C₂₀H₁₈O₄S | 354.42* |
| 9-oxo-9H-Thioxanthene-2-carboxylic acid | Thioxanthene | 2-COOH, 9-O | 25095-94-7 | C₁₄H₈O₃S | 256.28 |
| 9H-Xanthene-3-carboxylic acid | Xanthene | 3-COOH, 7-ethoxy, 9-O | 89216-68-2 | C₁₆H₁₂O₅ | 284.26 |
| Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate | Xanthene | 2-COOCH₃, 7-OCH₃, 9-O | - | C₁₆H₁₂O₅ | 284.26 |
*Calculated based on structural formula.
Ester Substituent Variations
The cyclohexyl ester in the target compound contrasts with shorter-chain esters like propyl (CAS 855309-91-0) or methyl (). However, bulkier esters may reduce solubility in polar solvents, limiting formulation options.
Table 2: Ester Group Impact on Properties
| Compound | Ester Group | logP* | Solubility (Polar Solvents) | Stability (Hydrolysis) |
|---|---|---|---|---|
| Target Compound | Cyclohexyl | ~5.2 | Low | Moderate |
| 9H-Thioxanthene-2-carboxylic acid, propyl ester | Propyl | ~3.1 | Moderate | High |
| Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate | Methyl | ~2.3 | High | Low |
*Estimated using fragment-based methods.
Biological Activity
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a compound of interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, drawing on diverse research findings.
- Molecular Formula : C14H14O3S
- Molecular Weight : 270.33 g/mol
- CAS Number : 25095-94-7
Synthesis
The synthesis of 9H-thioxanthene derivatives typically involves oxidative coupling reactions. For instance, the compound can be synthesized from hydroxylated benzophenones through oxidative coupling using potassium ferricyanide, yielding various substituted thioxanthene derivatives .
Antimicrobial Activity
Research indicates that thioxanthene derivatives exhibit notable antimicrobial properties. In a comparative study, derivatives containing various side chains demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring increased the potency of these compounds .
Anticancer Properties
Studies have shown that thioxanthene derivatives possess anticancer activity. For example, compounds derived from thioxanthene structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that certain derivatives could significantly reduce the viability of cancer cell lines by inducing apoptosis .
The biological activity of thioxanthene derivatives is often attributed to their ability to interact with biological macromolecules. They may inhibit specific enzymes or interfere with cellular signaling pathways. For instance, some studies suggest that these compounds can inhibit DNA topoisomerases, essential for DNA replication and transcription, thereby exerting cytotoxic effects on rapidly dividing cells .
Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various thioxanthene derivatives, compound 5f demonstrated an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential compared to standard antibiotics like Ciprofloxacin .
Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines revealed that certain thioxanthene derivatives inhibited cell growth by over 70% at concentrations as low as 10 μM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Data Table: Biological Activities of Thioxanthene Derivatives
Q & A
Q. What are the recommended synthetic routes for preparing 9H-thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester?
The compound can be synthesized via Fischer esterification , where the carboxylic acid moiety (7-hydroxy-9-oxo-9H-thioxanthene-2-carboxylic acid) reacts with cyclohexanol in the presence of a Brønsted acid catalyst (e.g., concentrated HCl or H₂SO₄) . Key steps include:
- Protonation of the carboxylic acid to enhance electrophilicity.
- Nucleophilic attack by cyclohexanol to form a tetrahedral intermediate.
- Elimination of water to yield the ester. Reaction optimization may involve varying catalyst concentration (1–5 mol%) and reflux conditions (60–100°C) to maximize yield .
Q. How can researchers purify and validate the structure of this ester?
Purification typically involves:
- Neutralization of residual acid with NaHCO₃.
- Liquid-liquid extraction (e.g., ethyl acetate/water).
- Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation requires GC-MS (for purity and molecular ion confirmation) and ¹H/¹³C NMR (to verify ester linkage and cyclohexyl group integration) .
Q. What analytical techniques are critical for characterizing this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor degradation products.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl group absence.
- Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting behavior .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products (e.g., unreacted acid or transesterification products) arise from incomplete conversion or side reactions. Optimization strategies include:
- Molar ratio adjustment : Excess cyclohexanol (1.5–2.0 eq) to drive equilibrium.
- Catalyst screening : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃) for efficiency.
- In-situ water removal : Use molecular sieves or azeotropic distillation to shift equilibrium . Post-reaction LC-MS or HPLC-MS identifies by-products for targeted mitigation .
Q. What experimental approaches address stability challenges under varying conditions?
Stability studies should assess:
- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor via HPLC.
- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 48 hours.
- Thermal stability : Use TGA to determine decomposition onset temperature. Stabilizers (e.g., antioxidants like BHT) may be added for long-term storage .
Q. How can researchers resolve contradictions in reported reactivity or spectral data?
Contradictions may arise from differing synthetic conditions or impurities. Solutions include:
Q. What strategies identify environmental transformation products of this compound?
Non-target screening using high-resolution mass spectrometry (HRMS) coupled with QTOF detects degradation products in environmental matrices. Data analysis tools (e.g., MetFrag) match fragmentation patterns to potential metabolites, such as hydrolyzed carboxylic acid or oxidized derivatives .
Q. How can structure-activity relationships (SAR) be explored for biomedical applications?
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential).
- In vitro assays : Test cytotoxicity (MTT assay) and bioactivity (enzyme inhibition) against parent acid derivatives.
- Isosteric replacements : Compare cyclohexyl ester with other esters (e.g., methyl, benzyl) to assess steric/electronic effects .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference synthetic yields and spectral data with controls (e.g., commercially available esters) to isolate experimental artifacts .
- Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic light scattering (DLS) to study aggregation behavior in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
